L-azidoasparagine DCHA salt
Description
Historical Development of Azide (B81097) Functionality in Amino Acid Research
The introduction of the azide functional group into amino acid chemistry has provided researchers with a powerful and versatile tool. Initially, the azide group was recognized for its utility as a masked form of a primary amine. iris-biotech.de It is stable under many standard conditions used in peptide synthesis, including treatment with piperidine (B6355638) for Fmoc-group deprotection and acidic conditions for the cleavage of other protecting groups. iris-biotech.depeptide.com This stability, coupled with its relatively small size and the ease with which it can be reduced to an amine under mild conditions, made it an attractive protecting group, particularly for the synthesis of complex, branched, or cyclic peptides. iris-biotech.deresearchgate.net
A significant milestone in the use of azido-amino acids was their application in solid-phase peptide synthesis (SPPS), first reported in the late 1990s. iris-biotech.de α-Azido acids proved to be effective in challenging coupling reactions and in minimizing side reactions like diketopiperazine formation. iris-biotech.de The synthesis of α-azido acids could often be achieved in a single, racemization-free step from the corresponding α-amino acid using diazotransfer reagents. iris-biotech.de
The true transformative impact of azido-amino acids, however, emerged with the advent of bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is virtually absent in biological systems, making it an ideal "chemical handle" for such reactions. mdpi.comnih.gov Two key bioorthogonal reactions involving azides have become particularly prominent:
The Staudinger Ligation: Developed from the classical Staudinger reaction, this ligation allows for the formation of a stable amide bond between an azide and a specifically engineered triarylphosphine. mdpi.compnas.org This method enabled the selective modification of proteins containing azide-functionalized amino acids. pnas.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," the CuAAC reaction forms a stable triazole linkage between an azide and a terminal alkyne. peptide.commdpi.com Its high efficiency, specificity, and compatibility with aqueous environments have made it an exceptionally popular method for labeling and conjugating biomolecules. peptide.commdpi.com
The development of these chemoselective ligation techniques has allowed for the site-specific labeling of proteins, the study of post-translational modifications, and the construction of complex bioconjugates. mdpi.comcam.ac.uk Researchers have successfully incorporated azido-amino acids like azidohomoalanine (a methionine surrogate) into proteins in living cells, enabling their subsequent visualization and study. nih.govpnas.org
Significance of Dicyclohexylammonium (B1228976) Salts in Amino Acid Derivatives for Academic Research
In synthetic chemistry, the physical state and stability of intermediates are of paramount practical importance. Many N-protected amino acid derivatives, which are crucial building blocks for peptide synthesis, exist as oils or are otherwise non-crystalline, making them difficult to handle, purify, and store. atamanchemicals.combachem.com Furthermore, some free acid derivatives can be unstable. bachem.com The formation of dicyclohexylammonium (DCHA) salts provides an effective solution to these challenges.
Dicyclohexylamine (B1670486) is a secondary amine that readily forms a salt with the free carboxyl group of an N-protected amino acid. smolecule.comnih.gov The resulting DCHA salt is often a stable, crystalline solid. bachem.comsigmaaldrich.com The significance of this transformation in academic research is multifaceted:
Improved Handling and Stability: Crystalline solids are generally easier to weigh, transfer, and store long-term compared to oils or amorphous solids. bachem.com
Simplified Purification: Crystallization is a powerful purification technique. Forming the DCHA salt can facilitate the removal of impurities that are difficult to separate by other means, such as chromatography. atamanchemicals.combachem.com
Separation of Stereoisomers: The process can be used for the separation of racemates, where a chiral amine or acid is used to form diastereomeric salts that can be separated by crystallization. atamanchemicals.combachem.com
Before the amino acid derivative can be used in a subsequent reaction, such as peptide coupling, the free carboxyl acid must be regenerated. This is typically accomplished by suspending the DCHA salt in an organic solvent and treating it with an acid, such as phosphoric acid, to liberate the free amino acid derivative while the dicyclohexylammonium salt partitions into the aqueous phase. bachem.com The use of phosphoric or sulfuric acid is preferred over hydrochloric acid, as dicyclohexylammonium chloride is sparingly soluble and can complicate the workup. bachem.com
| Advantage of DCHA Salt Formation | Description | Relevance to Research |
|---|---|---|
| Enhanced Stability | Converts potentially unstable free acids into stable, solid salts. bachem.com | Improves shelf-life and reliability of starting materials. |
| Ease of Handling | Transforms oils or amorphous materials into free-flowing crystalline powders. bachem.com | Simplifies weighing and transfer processes in the lab. |
| High-Purity Isolation | Allows for purification by recrystallization, removing process impurities. atamanchemicals.com | Ensures the high purity of building blocks required for complex syntheses like SPPS. |
| Diastereomeric Resolution | Can be used to separate enantiomers by forming diastereomeric salts. atamanchemicals.com | Provides a method for accessing stereochemically pure compounds. |
Overview of L-Azidoasparagine DCHA Salt as a Non-Canonical Amino Acid Building Block
This compound is a specialized chemical reagent that embodies the principles discussed in the preceding sections. As a non-canonical amino acid, it serves as a synthetic building block for introducing a unique chemical handle into peptides and other molecules. nih.gov It is derived from the proteinogenic amino acid L-asparagine, where the side-chain amide is replaced with an azide group. chemicalbook.comchemicalbook.com
The compound's structure and utility can be understood by considering its two key components:
The L-azidoasparagine Moiety: This is the core functional component. The azide group in the side chain provides a bioorthogonal handle for chemoselective ligation reactions, primarily the CuAAC (click chemistry) or the Staudinger ligation. peptide.compnas.org This allows a peptide containing this residue to be selectively conjugated to other molecules, such as fluorescent dyes, imaging agents, or drug payloads. Alternatively, the azide can serve as a protected precursor to an amine, which can be unmasked at a later synthetic stage.
The Dicyclohexylammonium (DCHA) Salt: The L-azidoasparagine, likely with an N-terminal protecting group such as Boc or Fmoc, is supplied as a DCHA salt. This formulation renders the compound a stable, crystalline solid, which is advantageous for purification, accurate measurement, and long-term storage. atamanchemicals.combachem.com The DCHA counterion ensures that the building block is of high purity and easy to handle before its use in peptide synthesis, after which the DCHA is removed to liberate the free carboxylic acid for coupling. bachem.com
In essence, this compound is a ready-to-use, high-purity building block designed for modern chemical biology and peptide chemistry. It provides a reliable method for incorporating a bioorthogonal azide handle, derived from asparagine, into a specific position within a synthetic peptide sequence.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZKDQQOCCJBLO-WNQIDUERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)N=[N+]=[N-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)N=[N+]=[N-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for L Azidoasparagine Dcha Salt
Strategies for Azido (B1232118) Group Introduction in Asparagine Precursors
The introduction of an azido group into an asparagine precursor is a key transformation in the synthesis of L-azidoasparagine. A prominent and efficient method involves a two-step process starting from a readily available protected asparagine derivative, such as Fmoc-Asn-OH.
The initial step is a Hofmann rearrangement of the primary amide on the asparagine side chain to an amine. This is followed by a diazo-transfer reaction to convert the newly formed amino group into an azide (B81097). This two-step approach provides a high-yielding and scalable route to the desired azido amino acid. The resulting product is often of sufficient purity for direct use in subsequent synthetic steps, such as solid-phase peptide synthesis researchgate.net.
A notable advantage of this strategy is the avoidance of potentially hazardous reagents, such as hydrazoic acid. Instead, safer diazo-transfer reagents like imidazole-1-sulfonyl azide hydrochloride can be employed researchgate.net. The reaction conditions for the diazo transfer are typically mild, often carried out in a biphasic solvent system at a controlled pH to prevent side reactions like the deprotection of the Fmoc group researchgate.net.
Formation of Dicyclohexylammonium (B1228976) Salt for Enhanced Synthetic Utility
A significant challenge in the synthesis of azido amino acids is that they are often obtained as non-crystalline oils, which can be difficult to purify and handle. To address this, the formation of a dicyclohexylammonium (DCHA) salt is a widely adopted strategy. Azido acids can be conveniently purified by the recrystallization of their DCHA salts, yielding a stable, crystalline solid bachem.com.
The formation of the DCHA salt is typically achieved by treating the crude azido acid with dicyclohexylamine (B1670486) in an appropriate solvent. The resulting salt precipitates from the solution and can be isolated by filtration. This process not only facilitates purification but also enhances the shelf-life and handling characteristics of the L-azidoasparagine.
Purification and Characterization Techniques in Synthetic Preparation
The purification and characterization of L-azidoasparagine DCHA salt are crucial to ensure its identity and purity for subsequent applications.
Purification:
Recrystallization: As mentioned, the primary method for purifying L-azidoasparagine is through the recrystallization of its DCHA salt bachem.com. This technique effectively removes impurities from the reaction mixture.
Preparative High-Performance Liquid Chromatography (HPLC): For highly pure samples, preparative HPLC can be employed. This technique is particularly useful for purifying azide-tagged amino acids to a high degree of homogeneity merckmillipore.com.
Characterization:
A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify the presence of the azide functional group. | A characteristic sharp absorption band around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration researchgate.net. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the overall structure and stereochemistry of the molecule. | ¹H and ¹³C NMR spectra will show characteristic signals for the asparagine backbone, the dicyclohexylammonium counterion, and the presence of the azido group will influence the chemical shifts of adjacent protons and carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. | High-resolution mass spectrometry will provide an accurate mass measurement that corresponds to the molecular formula of this compound. Mass spectrometric analysis is also a key tool for identifying potential side products or impurities sciencemadness.orgcore.ac.uk. |
Conversion of Dicyclohexylammonium Salt to Free Acid for Subsequent Reactions
While the DCHA salt is advantageous for purification and storage, the free acid form of L-azidoasparagine is often required for subsequent reactions, such as peptide coupling. The conversion of the DCHA salt back to the free acid is a straightforward process.
A typical procedure involves suspending the this compound in an organic solvent, such as ethyl acetate. An aqueous solution of a non-halogenated acid, like 10% phosphoric acid, is then added with stirring. The use of phosphoric acid is crucial as it avoids the formation of the sparingly soluble dicyclohexylammonium chloride that would occur with hydrochloric acid bachem.com.
The mixture is stirred until the solid dissolves, and two clear phases are formed. The pH of the lower aqueous phase should be acidic (around 2-3) to ensure complete protonation of the carboxylate. The organic layer containing the free L-azidoasparagine is then separated, washed, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the free acid, which is often an oil bachem.com. The completeness of the conversion can be monitored by thin-layer chromatography (TLC) bachem.com.
This process effectively liberates the free carboxylic acid, making it available for activation and coupling in peptide synthesis or other derivatization reactions.
Chemical Reactivity and Mechanistic Investigations of L Azidoasparagine Dcha Salt
Azide (B81097) Group Reactivity: Cycloaddition and Reduction Pathways
The synthetic utility of L-azidoasparagine is primarily derived from the azide functional group. This moiety allows for highly selective chemical reactions, namely cycloadditions to form stable triazole rings, and reduction to introduce a primary amine for further derivatization.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a prominent example of "click chemistry," valued for its efficiency, high yield, and specificity in forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govmasterorganicchemistry.comyoutube.comchempedia.info The reaction is characterized by its mild conditions and compatibility with a wide array of functional groups, which makes it exceptionally suitable for bioconjugation. masterorganicchemistry.comiris-biotech.de The resulting triazole linkage is chemically stable, acting as a bioisostere for the amide bond, but with the advantage of being resistant to common biological degradation pathways. nih.gov
The mechanism of CuAAC is understood to proceed through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. This process is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.govkhanacademy.org To prevent oxidative damage to sensitive biomolecules and to stabilize the catalytically active Cu(I) state, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are frequently included. masterorganicchemistry.com In the context of L-azidoasparagine, CuAAC provides a robust method for attaching it to various alkyne-functionalized molecules, including fluorescent probes, polymers, and other biological macromolecules.
Interactive Table 1: Typical Components and Conditions for CuAAC Reactions
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Azide Substrate | L-azidoasparagine or a peptide containing this residue | Provides the azide functionality for the cycloaddition. |
| Alkyne Partner | A molecule functionalized with a terminal alkyne | The second component for the triazole ring formation. |
| Copper Source | Typically CuSO₄ | The precursor to the active copper(I) catalyst. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytically active Cu(I) state in situ. nih.gov |
| Ligand | e.g., TBTA | Stabilizes the Cu(I) catalyst and protects biomolecules. masterorganicchemistry.com |
| Solvent System | Aqueous buffers (e.g., PBS), often with co-solvents like DMSO or t-butanol | Provides a medium for the reaction, often tailored for substrate solubility. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a significant advantage over CuAAC by eliminating the need for a copper catalyst, which can be toxic to living systems. researchgate.net This makes SPAAC a truly bioorthogonal reaction, ideal for in vivo labeling and modifications. youtube.com The reaction's driving force is the release of ring strain from a cyclooctyne (B158145) derivative upon its [3+2] cycloaddition with an azide. youtube.comnih.gov
The kinetics and efficiency of SPAAC are heavily influenced by the specific structure of the cyclooctyne used. nih.gov While L-azidoasparagine is inherently hydrophilic, many cyclooctyne reagents are hydrophobic, which can pose solubility challenges and impact reaction rates. nih.gov The development of more water-soluble and highly reactive cyclooctynes, such as diazacyclononynes (DACNs), has sought to address these limitations. iris-biotech.de Although kinetic data specific to L-azidoasparagine is limited, research on analogous hydrophilic azido-amino acids provides valuable insight. For example, one such amino acid exhibited efficient second-order rate constants with common cyclooctynes like DBCO and BCN, suggesting that L-azidoasparagine would also be a competent partner in SPAAC reactions. nih.gov
Interactive Table 2: Comparative SPAAC Second-Order Rate Constants
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|
| DBCO | 0.34 nih.gov |
| BCN | 0.28 nih.gov |
Note: Data is derived from a study on a comparable hydrophilic azido-amino acid and serves as a reference.
The azide group of L-azidoasparagine can be chemically reduced to a primary amine, a transformation that significantly expands its utility for further chemical modification. This conversion to a diamino-asparagine derivative introduces a new nucleophilic site that can be targeted for acylation, alkylation, or conjugation with other molecules.
Several reliable methods exist for the reduction of organic azides to amines, with the choice of method depending on the chemical context and the desired selectivity.
Catalytic Hydrogenation: A highly efficient method that typically employs a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is robust but may not be suitable for molecules containing other reducible functional groups.
Staudinger Reduction: This reaction involves treatment of the azide with a phosphine (B1218219), like triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to the amine and a phosphine oxide. The reaction is known for its mild conditions and high chemoselectivity.
Thiol-Mediated Reduction: Reagents such as dithiothreitol (B142953) (DTT) can effectively reduce azides in aqueous solutions, providing a biocompatible method suitable for use with sensitive biological molecules.
Nucleophilic Substitution Reactions Involving the Azido-Asparagine Scaffold
The L-azidoasparagine scaffold does not possess highly electrophilic centers that are susceptible to direct nucleophilic substitution under standard conditions. The amide and carboxylic acid groups are relatively unreactive towards nucleophiles unless they are first activated. The azide group itself can act as a leaving group in certain substitution reactions, but this is not its primary mode of reactivity in the context of bioconjugation. Therefore, the main avenues for chemical modification of the L-azidoasparagine scaffold, beyond the azide group, would involve standard peptide chemistry, such as activating the C-terminal carboxyl group for amide bond formation.
Applications of L Azidoasparagine Dcha Salt in Advanced Organic Synthesis
Integration into Peptide Synthesis Strategies
L-azidoasparagine DCHA salt is readily integrated into standard peptide synthesis protocols, both in solid-phase and solution-phase methodologies. Its compatibility with common protecting group strategies and coupling conditions makes it a versatile tool for introducing a bioorthogonal handle at specific sites within a peptide sequence.
In Solid-Phase Peptide Synthesis (SPPS), L-azidoasparagine is typically used as its N-α-Fmoc protected derivative. The DCHA salt is first converted to the free acid to enable coupling. bachem.com This is a standard procedure that involves dissolving the DCHA salt and performing a liquid-liquid extraction to remove the dicyclohexylamine (B1670486). The resulting Fmoc-L-azidoasparagine-OH can then be incorporated into a growing peptide chain on a solid support using standard coupling reagents such as HBTU, HATU, or DIC/HOBt. The azide (B81097) group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions used for final cleavage from the resin and removal of side-chain protecting groups (e.g., trifluoroacetic acid). peptide.com This stability allows for the straightforward synthesis of azide-containing peptides.
Table 1: Representative Coupling Efficiency of Fmoc-L-azidoasparagine in SPPS
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
|---|---|---|---|---|
| 1 | Fmoc-Gly-OH | HBTU/DIPEA | 30 | >99 |
| 2 | Fmoc-Ala-OH | HBTU/DIPEA | 30 | >99 |
| 3 | Fmoc-L-azidoasparagine-OH | HBTU/DIPEA | 45 | >98 |
This table illustrates the typical high coupling efficiency of Fmoc-L-azidoasparagine in a standard SPPS protocol. The slightly longer coupling time for the unnatural amino acid is sometimes employed to ensure complete incorporation.
This compound is also well-suited for solution-phase peptide synthesis, particularly in fragment condensation strategies. nih.govspringernature.com In this approach, protected peptide fragments are synthesized separately and then coupled together in solution. The DCHA salt of L-azidoasparagine provides a stable form for storage and handling of the amino acid prior to its activation and coupling. Similar to SPPS, the DCHA salt is converted to the free acid before being activated for coupling with another amino acid or peptide fragment. Common activating agents include carbodiimides like DCC or EDC, often in the presence of additives such as HOBt to suppress racemization. nih.gov The resulting azide-containing peptide fragments can be purified and used in subsequent ligation steps.
The introduction of the azido (B1232118) group via L-azidoasparagine can subtly influence the structure and, consequently, the function of a peptide. The triazole ring formed after a click reaction is a stable, aromatic moiety that can act as a mimic of a peptide bond, but with different geometric and electronic properties. nih.gov This can lead to changes in the peptide's secondary structure, such as the stabilization of β-turns or helical conformations. By strategically placing the azide tag, researchers can modulate the peptide's binding affinity to its target, its resistance to enzymatic degradation, and its pharmacokinetic properties. nih.gov
Bioconjugation and Chemoselective Ligation Methodologies
The true power of incorporating L-azidoasparagine into peptides lies in the subsequent chemoselective ligation reactions that the azide group enables. These reactions allow for the precise attachment of a wide array of molecules to the peptide, opening up possibilities for creating sophisticated biomolecular constructs.
The azide group serves as an ideal handle for the site-specific labeling of peptides and proteins with various probes, including fluorophores, biotin (B1667282), and spin labels. nih.govmdpi.com Through click chemistry, an alkyne-modified probe can be covalently attached to the azide-containing peptide with high efficiency and specificity, even in the presence of other functional groups. cpcscientific.com This allows for the creation of customized research tools for studying protein localization, dynamics, and interactions.
Table 2: Common Bioconjugation Reactions Utilizing Azide-Functionalized Peptides
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Application |
|---|---|---|---|---|
| CuAAC | Peptide-Azide | Alkyne-Fluorophore | Cu(I) | Fluorescence Imaging |
| SPAAC | Peptide-Azide | Cyclooctyne-Biotin | None | Affinity Purification |
This table summarizes some of the key chemoselective ligation reactions that can be performed on peptides containing L-azidoasparagine, highlighting the versatility of the azide group.
The ability to selectively modify azide-containing peptides facilitates the construction of complex molecular architectures. researchgate.net For example, peptides can be cyclized through intramolecular click reactions, leading to constrained conformations with potentially enhanced biological activity and stability. bachem.com Furthermore, azide-functionalized peptides can be conjugated to other biomolecules, such as nucleic acids, carbohydrates, or other proteins, to create novel hybrid materials with tailored properties. researchgate.net This approach has been used to develop targeted drug delivery systems, multivalent ligands, and self-assembling nanomaterials. The chemoselectivity of the azide-alkyne reaction ensures that the ligation occurs only at the desired position, preserving the integrity of the individual components. bachem.com
Development of Chemical Probes and Molecular Tools
The incorporation of L-azidoasparagine into peptides and other biomolecules enables the development of sophisticated chemical probes and molecular tools for studying complex biological processes. The azido group serves as a latent reactive moiety that, under specific "click" conditions, can be covalently linked to a reporter molecule, such as a fluorophore or an affinity tag. This bioorthogonal labeling strategy allows for the visualization, tracking, and isolation of target molecules within their native environment with minimal perturbation. nih.gov
One of the primary applications of L-azidoasparagine is in the generation of activity-based probes (ABPs). These probes are designed to covalently label active enzymes, providing a direct readout of their catalytic activity. For instance, L-azidoasparagine can be incorporated into a peptide sequence that is a substrate for a specific protease. Upon cleavage of the peptide by the enzyme, a reporter group can be attached via click chemistry to the newly exposed L-azidoasparagine, allowing for the sensitive detection of enzyme activity. While specific examples for L-azidoasparagine are still emerging in literature, the principle has been demonstrated with other azido-functionalized amino acids.
Furthermore, L-azidoasparagine is utilized in metabolic labeling experiments to study newly synthesized proteins or glycosylated proteins. Cells are cultured in media containing L-azidoasparagine, which is incorporated into nascent proteins during translation. Subsequently, the azido-tagged proteins can be visualized by fluorescence microscopy or isolated for further analysis by mass spectrometry after clicking on a fluorescent probe or a biotin tag, respectively.
| Type of Probe/Tool | Principle of Action | Reporter Group (Example) | Application |
| Activity-Based Probes (ABPs) | Covalent labeling of active enzymes based on their catalytic mechanism. | Fluorophore (e.g., TAMRA) | Profiling enzyme activity in complex biological samples. |
| Metabolic Labeling Reagents | Incorporation into biomolecules during cellular synthesis. | Biotin | Identification and quantification of newly synthesized proteins. |
| Bioorthogonal Handles for Peptides | Site-specific modification of synthetic peptides. | Alkyne-modified drug molecule | Development of targeted drug delivery systems. |
Contributions to Supramolecular Chemistry and Materials Science
In the realm of supramolecular chemistry and materials science, this compound serves as a valuable component for the rational design and fabrication of functional biomaterials. The ability of peptides to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels, can be harnessed to create materials with tunable properties. nih.govnih.govmdpi.com
By incorporating L-azidoasparagine into the sequence of self-assembling peptides, researchers can create supramolecular structures with "clickable" functionalities. nih.gov These azido groups, displayed on the surface of the self-assembled material, act as anchor points for post-assembly modification. This allows for the covalent attachment of various molecules, including bioactive peptides (e.g., RGD sequences to promote cell adhesion), growth factors, or cross-linking agents to enhance the mechanical properties of the material. nih.gov
For example, a hydrogel formed from the self-assembly of an L-azidoasparagine-containing peptide can be functionalized with cell-adhesion ligands through click chemistry. nih.gov This creates a biocompatible and bioactive scaffold that can be used for tissue engineering applications, promoting cell growth and differentiation. nih.gov The versatility of this approach allows for the creation of "smart" biomaterials that can respond to specific biological cues or be tailored for specific applications in regenerative medicine and drug delivery.
| Material Type | Self-Assembly Driving Force | Role of L-Azidoasparagine | Potential Application |
| Peptide Hydrogels | Hydrogen bonding, hydrophobic interactions | Bioorthogonal handle for functionalization | 3D cell culture and tissue engineering. |
| Functionalized Nanofibers | Beta-sheet formation in peptides | Surface modification with bioactive molecules | Scaffolds for regenerative medicine. |
| "Smart" Biomaterials | Environmentally responsive peptide sequences | Triggerable cross-linking or drug conjugation | Controlled drug release systems. |
L Azidoasparagine Dcha Salt in Chemical Biology and Biochemical Research
Investigation of Protein-Protein Interactions and Enzyme Mechanisms
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. L-azidoasparagine can be incorporated into proteins, providing a chemical handle to investigate these interactions. Once integrated into a protein, the azide (B81097) group can be used in cross-linking studies to identify interacting partners. By placing L-azidoasparagine at specific sites within a protein, researchers can map the interfaces of protein complexes with high precision.
In the realm of enzymology, L-azidoasparagine serves as a probe to elucidate enzyme mechanisms. For instance, in the study of asparaginases, enzymes that hydrolyze asparagine, L-azidoasparagine can be used as a substrate analog. Computational studies and multiscale simulations of enzymes like human asparaginase (B612624) type III and guinea pig L-asparaginase type 1 have provided insights into their catalytic mechanisms, including the identification of key residues involved in substrate binding and catalysis nih.govnih.gov. While these studies primarily focus on the natural substrate, the introduction of an azido-modified version could offer a unique approach to trap enzymatic intermediates or to map the active site through photo-crosslinking experiments.
Table 1: Applications of L-azidoasparagine in Protein and Enzyme Studies
| Research Area | Application of L-azidoasparagine | Potential Insights |
|---|---|---|
| Protein-Protein Interactions | Site-specific incorporation and cross-linking | Identification of interaction partners and mapping of binding interfaces |
Exploration of Cellular Processes and Pathways
Metabolic labeling is a powerful technique to study dynamic cellular processes. L-azidoasparagine, when introduced to cells, can be utilized by the cellular machinery and incorporated into newly synthesized proteins. This process, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the specific labeling and subsequent identification of proteins synthesized within a certain timeframe nih.gov.
This approach has been particularly insightful in the study of glycosylation, a common post-translational modification. Asparagine is a key residue for N-linked glycosylation, and by using an azido-bearing analog, researchers can probe the intricacies of this pathway nih.govmit.edu. Metabolic labeling with azido (B1232118) sugars has been successfully used to visualize glycans and in glycoproteomic studies nih.govresearchgate.net. The use of L-azidoasparagine could provide a more direct way to study the proteins undergoing asparagine-linked glycosylation.
Furthermore, metabolic labeling with azido-containing compounds can have physiological effects that need to be considered. For example, studies with the azido-sugar Ac4ManNAz have shown that it can impact mitochondrial function and other cellular properties nih.gov. Such findings highlight the importance of careful optimization and control experiments when using metabolic labeling techniques.
Design of Non-Canonical Amino Acid Libraries for Proteomic Studies
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized proteomics mdpi.com. L-azidoasparagine is a valuable addition to the repertoire of ncAAs used to build libraries for proteomic research nih.gov. These libraries of proteins containing bioorthogonal handles enable a wide range of applications, from identifying newly synthesized proteins to studying post-translational modifications.
One innovative technique, light-activated bioorthogonal non-canonical amino acid tagging (laBONCAT), utilizes a photocaged version of an azido-amino acid, L-azidohomoalanine (Aha) nih.govresearchgate.net. This method allows for the spatiotemporal control of protein labeling, providing a powerful tool to study localized protein synthesis. A similar approach could be developed for L-azidoasparagine to investigate asparagine-rich proteins or those involved in specific localized processes.
The synthesis of peptides containing L-azidoasparagine is crucial for its use in these applications. Solid-phase peptide synthesis (SPPS) is a common method for creating such peptides nih.govnih.govresearchgate.net. However, the synthesis of asparagine-containing peptides can be challenging due to the potential for aspartimide formation bohrium.com. Careful optimization of synthetic protocols is necessary to efficiently produce L-azidoasparagine-containing peptides for proteomic studies.
Table 2: Proteomic Techniques Utilizing Azido-Amino Acids
| Technique | Description | Key Advantage |
|---|---|---|
| BONCAT | Metabolic labeling with a non-canonical amino acid followed by bioorthogonal ligation. | Temporal resolution of protein synthesis. |
Advancements in Bioorthogonal Chemistry Techniques
The utility of L-azidoasparagine in the aforementioned applications is critically dependent on the efficiency and specificity of bioorthogonal reactions. The azide group of L-azidoasparagine can undergo highly specific ligation with a reaction partner, typically an alkyne, through "click chemistry" researchgate.net.
Two of the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) wikipedia.org.
CuAAC is a highly efficient reaction that utilizes a copper catalyst to join an azide and a terminal alkyne nih.govnih.govglenresearch.com. While very effective, the potential toxicity of the copper catalyst can be a limitation for in vivo applications mdpi.com.
SPAAC overcomes this limitation by using a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst magtech.com.cnnih.govnih.govdoaj.org. This makes SPAAC particularly well-suited for labeling biomolecules in living systems. The development of new cyclooctynes with improved reaction kinetics and solubility continues to advance this technique nih.gov.
The choice between CuAAC and SPAAC depends on the specific experimental context, with considerations for reaction efficiency, biocompatibility, and the nature of the molecules being labeled.
Future Perspectives and Emerging Research Avenues for L Azidoasparagine Dcha Salt
Advancements in Automated Synthesis and High-Throughput Applications
The integration of L-azidoasparagine into peptides and other complex molecules is set to be revolutionized by advancements in automated synthesis. Modern solid-phase peptide synthesis (SPPS) platforms are increasingly sophisticated, allowing for the efficient and sequential addition of amino acids, including unnatural variants like L-azidoasparagine. The future in this domain lies in the development of fully automated systems capable of not only synthesizing peptide chains but also performing subsequent modifications on the azido (B1232118) group. This could involve automated "click chemistry" reactions, where the azide (B81097) is selectively ligated to an alkyne-containing molecule, or Staudinger ligations, all within a single, streamlined process.
High-throughput applications represent another significant frontier. The ability to rapidly synthesize large libraries of peptides or other compounds containing L-azidoasparagine will accelerate the discovery of new bioactive molecules. By incorporating this azido-functionalized amino acid into combinatorial libraries, researchers can generate a vast diversity of structures that can be screened for specific biological activities. High-throughput screening (HTS) techniques can then be employed to identify "hits" from these libraries for applications in drug discovery and materials science. The azide group serves as a convenient handle for attaching fluorescent probes or affinity tags, facilitating the rapid screening of these libraries.
| Technology | Potential Application for L-Azidoasparagine | Key Advantages |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Incorporation into custom peptides for research and therapeutic development. | Increased speed, efficiency, and reproducibility of synthesis. |
| High-Throughput Synthesis Platforms | Generation of large combinatorial libraries of L-azidoasparagine-containing compounds. | Rapid exploration of chemical space for drug discovery and materials science. |
| Automated Bioconjugation Systems | On-resin or in-solution modification of the azide group for creating complex biomolecules. | Streamlined workflow for producing labeled or functionalized peptides. |
Interdisciplinary Research at the Interface of Chemistry and Biology
L-azidoasparagine DCHA salt is a prime candidate for fostering interdisciplinary research, particularly at the nexus of chemistry and biology. The field of chemical biology, which employs chemical techniques to study and manipulate biological systems, is a fertile ground for the application of this compound. The azide group's bioorthogonal reactivity—meaning it does not react with naturally occurring functional groups in biological systems—makes it an ideal tool for selectively labeling and visualizing biomolecules in their native environment.
By incorporating L-azidoasparagine into a protein of interest, scientists can attach a variety of probes to study protein localization, trafficking, and interactions within living cells. For instance, an alkyne-modified fluorescent dye can be "clicked" onto the azide, allowing for real-time imaging of the protein's behavior. This approach has profound implications for understanding disease mechanisms and for the development of new diagnostic tools. Furthermore, the ability to conjugate drugs or other therapeutic agents to specific proteins via the azido handle opens up new possibilities for targeted drug delivery, potentially reducing side effects and increasing treatment efficacy.
| Research Area | Application of L-Azidoasparagine | Potential Impact |
| Chemical Biology | Site-specific labeling of proteins and other biomolecules in vitro and in vivo. | Elucidation of biological pathways and development of new imaging techniques. |
| Drug Discovery | Use as a versatile building block in the synthesis of novel therapeutic peptides and small molecules. | Identification of new drug candidates with enhanced properties. |
| Biomaterials Science | Incorporation into polymers and hydrogels to create functional materials for tissue engineering and drug delivery. | Development of advanced biomaterials with tailored properties. |
Theoretical and Computational Studies on Reactivity and Molecular Design
These computational approaches are also invaluable for molecular design. By modeling the interactions between an L-azidoasparagine-containing peptide and its biological target, researchers can rationally design new molecules with improved binding affinity and specificity. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods in drug discovery. Furthermore, computational screening of virtual libraries of L-azidoasparagine derivatives can help to identify promising candidates for synthesis and experimental testing, further accelerating the pace of research and development.
| Computational Method | Application to L-Azidoasparagine | Research Goal |
| Quantum Mechanics (QM) | Calculation of the electronic properties and reactivity of the azide group. | Optimization of bioconjugation reaction conditions and prediction of reaction outcomes. |
| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics of L-azidoasparagine-containing peptides and proteins. | Understanding the structural impact of incorporating this unnatural amino acid. |
| Molecular Docking and Virtual Screening | Prediction of the binding modes and affinities of L-azidoasparagine-based ligands to their biological targets. | Rational design of new inhibitors and therapeutic agents. |
Q & A
Q. How is L-azidoasparagine DCHA salt synthesized and converted to its free acid form for downstream applications?
- Methodological Answer : this compound is typically synthesized via azide substitution on protected aspartic acid derivatives. To convert the DCHA salt to the free acid:
Dissolve the salt in dichloromethane (DCM).
Extract the solution with ice-cold aqueous KHSO₃ (3×) to protonate the carboxylate.
Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to isolate the free acid .
Note: Ensure proper handling of azide intermediates due to potential explosivity.
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store the salt at 5°C in airtight, light-protected containers. Stability studies on analogous DCHA salts (e.g., hyperforin DCHA) show no decomposition at 5°C for 60 days, with long-term stability at -20°C . Avoid exposure to moisture or acidic vapors to prevent premature deprotonation.
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (e.g., C18 column, MeOH/H₂O mobile phase) to resolve impurities like styrene derivatives or unreacted intermediates .
- Structural Confirmation : ¹H/¹³C NMR (azide resonance at ~2100 cm⁻¹ in IR), and X-ray crystallography for absolute configuration .
Advanced Research Questions
Q. How can discrepancies in purity measurements during DCHA salt synthesis be resolved?
- Methodological Answer : Discrepancies often arise from residual solvents or incomplete salt formation. Address this by:
Repetitive Recrystallization : Use MeOH/H₂O (9:1) slurries at 60°C to enhance purity (85% → 95% in reported cases) .
Tandem LC-MS : Detect low-abundance impurities (e.g., cyclized byproducts from excess base) .
Thermogravimetric Analysis (TGA) : Quantify solvent residues affecting purity metrics .
Q. What strategies optimize crystallization of this compound during scale-up?
- Methodological Answer : Crystallization challenges (e.g., viscous oils) can be mitigated by:
- Solvent Engineering : Add isopropyl alcohol (IPA) to DCM solutions to reduce viscosity and induce nucleation .
- Temperature Gradients : Cool heated slurries (60°C → 25°C) gradually to promote crystal growth (Table 9, ).
- Agitation Control : Use overhead stirring for viscous mixtures to avoid static crystallization.
Q. How do reaction conditions influence the formation of azide-related byproducts?
- Methodological Answer : Azide decomposition or side reactions (e.g., Staudinger reactions) are minimized by:
- Low-Temperature Handling : Maintain reactions below 0°C during azide incorporation.
- Inert Atmosphere : Use N₂/Ar to prevent oxidative byproducts.
- Purification via DCHA Salt Formation : This step selectively precipitates the target compound while leaving polar byproducts in solution (e.g., 97% yield with 85% purity uplift) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to address conflicting solubility data for DCHA salts?
- Methodological Answer :
- Systematic Solvent Screening : Test binary/ternary solvent systems (e.g., EtOAc/IPA/H₂O) with varying polarity indices.
- High-Throughput Crystallization Plates : Rapidly assess multiple conditions (Table 10, ).
- Quantitative Structure-Property Relationship (QSPR) Modeling : Predict solubility based on DCHA counterion interactions .
Q. What statistical approaches are recommended for validating purity analysis in batch-to-batch synthesis?
- Methodological Answer :
- ANOVA for Batch Variability : Compare HPLC peak areas across batches to identify outliers.
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., equivalents of DCHA, solvent ratios) to minimize impurity formation .
- Control Charts : Monitor process stability using purity data over time (e.g., ±3σ limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
